

"Terbufos-sulfoxide chemical structure and properties"

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Terbufos-Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos-sulfoxide is an organophosphorus compound and a major metabolite of the systemic insecticide and nematicide, Terbufos. As a potent acetylcholinesterase (AChE) inhibitor, **Terbufos-sulfoxide** plays a crucial role in the toxicology and environmental fate of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Terbufos-sulfoxide**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Terbufos-sulfoxide, with the IUPAC name S-[(tert-butylsulfinyl)methyl] O,O-diethyl phosphorodithioate, is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two ethoxy groups and a sulfinylmethyl group.

Figure 1: Chemical structure of **Terbufos-sulfoxide**.

Physicochemical Properties



A summary of the key physicochemical properties of **Terbufos-sulfoxide** is presented in the table below.

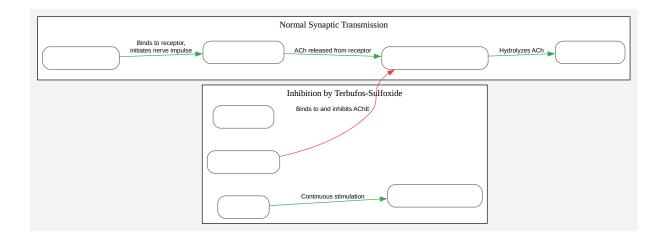
Property	Value	Reference
CAS Number	10548-10-4	[1][2][3]
Molecular Formula	C9H21O3PS3	[1][2]
Molecular Weight	304.43 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	397.3 ± 44.0 °C (Predicted)	[4]
Melting Point	-46 °C	[5]
Solubility	Limited solubility in water; soluble in organic solvents like Chloroform and Methanol.	[1][4]
Vapor Pressure	Data not readily available. The parent compound, Terbufos, has a vapor pressure of 3.16 x 10 ⁻⁴ mmHg at 25 °C.	
LD ₅₀ (Oral, female mice)	3.4 mg/kg bw	[6]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus compounds, the primary mechanism of toxicity for **Terbufos-sulfoxide** is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by **Terbufos-sulfoxide** leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects.





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Figure 2: Signaling pathway of acetylcholinesterase inhibition.

Experimental Protocols Synthesis of Terbufos-Sulfoxide (Representative Protocol)

As **Terbufos-sulfoxide** is a primary oxidation product of Terbufos, a general method for the selective oxidation of a thioether to a sulfoxide can be adapted. A common and controlled method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

Terbufos

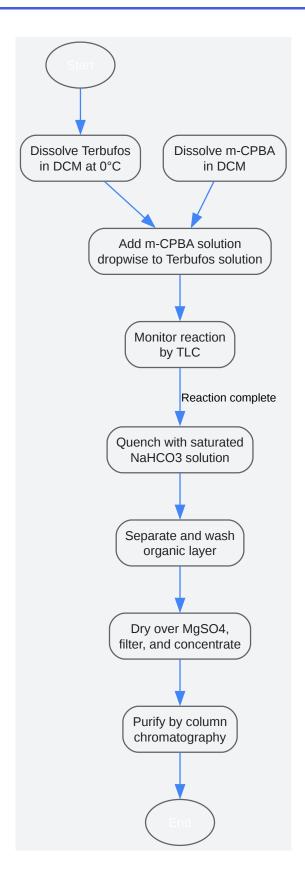


- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Dissolve Terbufos in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve one equivalent of m-CPBA in DCM.
- Add the m-CPBA solution dropwise to the cooled Terbufos solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **Terbufos-sulfoxide**.





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Figure 3: Experimental workflow for the synthesis of **Terbufos-sulfoxide**.



Analytical Determination of Terbufos-Sulfoxide

The analysis of **Terbufos-sulfoxide** in environmental and biological matrices is typically performed using chromatographic methods coupled with sensitive detectors.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (e.g., soil):
 - Extract a known weight of the soil sample with an appropriate solvent mixture, such as acetone/water.
 - Filter the extract and partition it with a non-polar solvent like dichloromethane.
 - Concentrate the organic phase and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering substances.
- GC-MS Analysis:
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.
 - Injector: Splitless mode for trace analysis.
 - MS Detector: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for **Terbufos-sulfoxide**.
 - Quantification: Use an internal standard and a calibration curve prepared from certified reference standards of **Terbufos-sulfoxide**.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the AChE inhibitory activity of a compound.

Materials:



- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Terbufos-sulfoxide solution of varying concentrations
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add phosphate buffer, DTNB solution, and the Terbufos-sulfoxide solution (or a control with no inhibitor).
- Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI substrate to all wells.
- The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
- Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
- The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by
 Terbufos-sulfoxide can be calculated by comparing the reaction rates in the presence and
 absence of the inhibitor.

Conclusion



Terbufos-sulfoxide, as a primary and toxicologically significant metabolite of Terbufos, is of considerable interest to researchers in the fields of environmental science, toxicology, and drug development. Its potent inhibition of acetylcholinesterase underscores the need for sensitive analytical methods for its detection and a thorough understanding of its chemical behavior. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this important organophosphorus compound.

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